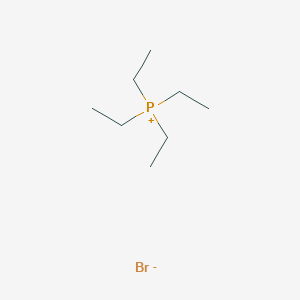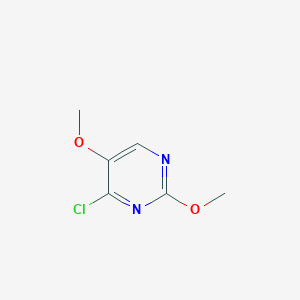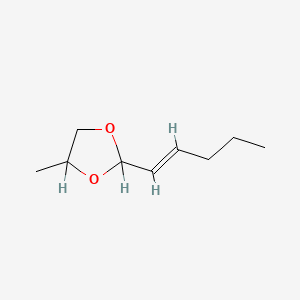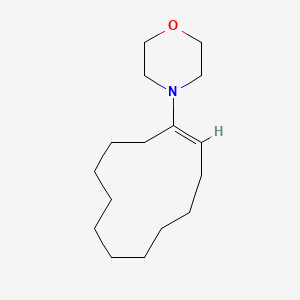
Tetraethylphosphonium bromide
Übersicht
Beschreibung
Tetraethylphosphonium bromide, also known as TEPB, is an organobromine compound with the chemical formula C8H20BrP. It is a colorless to pale yellow liquid with a pungent odor. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Solar Cell Enhancement
Tetraethylphosphonium bromide has been studied for its potential in improving the efficiency of polymer solar cells. Gupta et al. (2018) found that as an electron-transporting layer (ETL) material, it significantly enhanced the power conversion efficiency (PCE) of various active layer devices compared to bare aluminum cathodes. Additionally, a combination of tetraphenylphosphonium bromide with N719 further increased the PCEs, demonstrating its effectiveness as a cathode buffer layer material for high-efficiency solar cells (Gupta et al., 2018).
CO2 Capture and Separation
Research by Li et al. (2017) explored the use of tetra-n-butyl phosphonium bromide (TBPB) semiclathrate hydrate for CO2 capture from simulated shale gas. The study demonstrated that TBPB enhances hydrate formation kinetics and CO2 separation efficiency in a mixture of CO2 and CH4. This indicates its potential as a promoter for hydrate-based CO2 capture, offering a promising approach for gas separation in environmental applications (Li et al., 2017).
Ionic Liquids and Catalysis
The utilization of phosphonium bromide in ionic liquids for catalytic processes has been examined. Liu et al. (2019) designed phosphonium-based deep eutectic ionic liquids for cycloaddition of CO2 to epoxides under mild conditions. They found that tetra-n-butylphosphonium bromide combined with 3-aminophenol was highly effective in this reaction, suggesting its potential for environmentally friendly chemical processes (Liu et al., 2019).
Thermal Energy Storage
Phosphonium bromide hydrates have been investigated as phase change materials (PCM) for thermal energy storage. A study by Clain et al. (2015) on TBPB hydrate slurries revealed their potential for air-conditioning applications and cold distribution. The findings indicate the feasibility of using TBPB hydrates for secondary refrigeration and natural gas transport (Clain et al., 2015).
Extraction and Recovery of Metals
Singh et al. (2018) explored the use of trihexyl(tetradecyl)phosphonium bromide for the extraction and recovery of metals from spent catalysts. The study highlighted its efficiency in extracting Mo(VI) from hydrochloric acid medium, demonstrating its potential for metal recovery in industrial applications (Singh et al., 2018).
Scientific Research Applications of Tetraethylphosphonium Bromide
1. Enhancement of Polymer Solar Cells
Tetraphenylphosphonium bromide, a derivative of tetraethylphosphonium bromide, has been used as an electron-transporting layer material in polymer solar cells. This compound significantly increased the power conversion efficiency (PCE) of solar cells, indicating its potential as an efficient material in solar energy technology (Gupta et al., 2018).
2. CO2 Capture from Shale Gas
Tetra-n-butyl phosphonium bromide (TBPB) semiclathrate hydrate has been investigated for capturing CO2 from shale gas. The study revealed that TBPB enhances the formation kinetics and efficiency of CO2 separation in a CO2/CH4 gas mixture, highlighting its usefulness in environmental and energy applications (Li et al., 2017).
3. Ionic Liquids in Catalysis
Phosphonium-based deep eutectic ionic liquids, including tetra-n-butylphosphonium bromide, have been synthesized for efficient cycloaddition of CO2 to epoxides. This ionic liquid showed high activity and selectivity under mild conditions, suggesting its utility in sustainable chemical processes (Liu et al., 2019).
4. Thermal Energy Storage Applications
TBPB hydrate slurries have been examined for their potential in thermal energy storage, particularly for air-conditioning applications. The study focused on the particle size distribution of TBPB hydrates, which is crucial for understanding their flow properties in refrigeration systems (Clain et al., 2015).
5. Metal Extraction and Recovery
Trihexyl(tetradecyl)phosphonium bromide, a related compound, has been explored for the extraction and recovery of metals from petroleum refinery spent catalysts. This study underscores its potential in the field of metal recovery and recycling (Singh et al., 2018).
Wirkmechanismus
Target of Action
Tetraethylphosphonium bromide is a type of organophosphine derivative It’s commonly used in organic synthesis as a reagent for quaternary ammonium salts .
Mode of Action
It is known to be used as a reagent in the synthesis of quaternary ammonium salts . This suggests that it may interact with other compounds to facilitate the formation of these salts.
Biochemical Pathways
Given its role in the synthesis of quaternary ammonium salts , it can be inferred that it plays a role in the biochemical pathways where these salts are involved.
Pharmacokinetics
It is known to be a solid at room temperature and has a low solubility in water but can dissolve in organic solvents such as alcohol, ether, and carbon tetrachloride . These properties may influence its bioavailability.
Result of Action
Given its role in the synthesis of quaternary ammonium salts , it can be inferred that its action results in the formation of these salts.
Action Environment
Tetraethylphosphonium bromide is stable under ordinary conditions of use and storage . It should be stored in a dry, well-ventilated place, away from light, and sealed properly . These environmental factors can influence the action, efficacy, and stability of Tetraethylphosphonium bromide.
Eigenschaften
IUPAC Name |
tetraethylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXPXSXEKKHIRR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431954 | |
| Record name | Tetraethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylphosphonium bromide | |
CAS RN |
4317-07-1 | |
| Record name | Tetraethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraethylphosphonium bromide function as a templating agent in supramolecular assembly?
A1: Tetraethylphosphonium bromide acts as a guest molecule during the self-assembly process of specific supramolecular hosts. [, ] Due to its size and cationic charge, it can favorably interact with the forming host, providing a thermodynamic driving force for the assembly process. This interaction helps to "template" the formation of the desired host structure. In the case of Si-3 synthesis, Tetraethylphosphonium bromide's presence aids in overcoming the low lability of silicon catecholate bonds, leading to a cleaner assembly of the target host. [] Once the host structure is formed, the Tetraethylphosphonium bromide can be removed, leaving behind the empty cavity available for further studies.
Q2: What spectroscopic techniques are used to confirm the encapsulation of Tetraethylphosphonium bromide within a supramolecular host, and what are the key observations?
A2: ¹H NMR spectroscopy is a primary technique used to confirm the encapsulation of Tetraethylphosphonium bromide within supramolecular hosts like Si-3. [] Upon encapsulation, the Tetraethylphosphonium bromide's proton resonances experience a diagnostic upfield shift in the ¹H NMR spectrum compared to their free-state positions. This shift arises from the shielding effect of the host's aromatic framework, indicating the guest molecule's successful inclusion within the host cavity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)









